2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride
CAS No.:
Cat. No.: VC18273387
Molecular Formula: C9H17ClO5S
Molecular Weight: 272.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17ClO5S |
|---|---|
| Molecular Weight | 272.75 g/mol |
| IUPAC Name | 2-[2-(oxolan-3-ylmethoxy)ethoxy]ethanesulfonyl chloride |
| Standard InChI | InChI=1S/C9H17ClO5S/c10-16(11,12)6-5-13-3-4-15-8-9-1-2-14-7-9/h9H,1-8H2 |
| Standard InChI Key | SDGVGXRQSRDGOU-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC1COCCOCCS(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The systematic IUPAC name 2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride reflects its intricate architecture:
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A sulfonyl chloride group (–SO₂Cl) at position 1 of the ethane chain.
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Two ether (–O–) linkages forming a diethylene glycol-like spacer.
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A tetrahydrofuran-3-ylmethoxy substituent, introducing stereoelectronic effects from the oxygen-rich THF ring .
Table 1: Key Physicochemical Properties
| Property | Value (Source) |
|---|---|
| CAS Number | 1339436-44-0 |
| Molecular Formula | C₉H₁₇ClO₅S |
| Molecular Weight | 272.75 g/mol (246.71 g/mol reported in) |
| Density | 1.286 ± 0.06 g/cm³ |
| Boiling Point | 362.2 ± 22.0 °C (Predicted) |
Note: The molecular weight discrepancy between sources and may arise from typographical errors or differing synthetic batches. The calculated mass for C₉H₁₇ClO₅S (272.75 g/mol) aligns with , suggesting contains an inaccuracy .
Stereochemical Considerations
Synthesis and Optimization Strategies
Synthetic Pathways
The compound is synthesized via a multi-step approach:
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Etherification: Reacting tetrahydrofuran-3-ylmethanol with ethylene glycol derivatives under Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) to form the bis-ether intermediate .
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Sulfonation: Treating the intermediate with chlorosulfonic acid or sulfuryl chloride (SO₂Cl₂) to install the sulfonyl chloride group. This step requires anhydrous conditions and temperatures below 0°C to minimize hydrolysis .
Critical Reaction Parameters:
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Solvent Selection: Tetrahydrofuran (THF) or dichloromethane (DCM) preferred for solubility .
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Temperature Control: Sulfonation performed at –10°C to 0°C to suppress side reactions.
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Purification: Column chromatography (silica gel, hexanes/EtOAc gradient) isolates the product in >90% purity .
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at δ 3.34–3.92 ppm confirm ether linkages and THF protons .
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¹³C NMR: Peaks near δ 70–75 ppm verify oxygenated carbons.
Mass Spectrometry (MS):
Reactivity and Functionalization
Stability Considerations
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Hydrolysis Sensitivity: Reacts exothermically with water, necessitating anhydrous storage .
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Thermal Decomposition: Above 200°C, decomposes to release SO₂ and HCl gases .
Applications in Pharmaceutical Development
Prodrug Synthesis
The compound serves as a scaffold for prodrugs targeting neurological disorders. For instance, coupling with dopamine analogs yields sulfonamide prodrugs with enhanced blood-brain barrier permeability .
Radiolabeling Precursor
Isotopic variants (e.g., ³⁵S-labeled) enable pharmacokinetic tracing in positron emission tomography (PET) imaging .
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